
Viridogrisein I
描述
准备方法
Synthetic Routes and Reaction Conditions: Viridogrisein I is biosynthesized by a distinct 105 kb biosynthetic gene cluster in Streptomyces griseoviridis. The biosynthesis involves several key enzymes and transporters, including SgvT1, SgvT2, and SgvT3, which play crucial roles in the efficient production of this compound by preventing undesired intracellular accumulation during biosynthesis .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces griseoviridis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
化学反应分析
Structural Features and Biosynthetic Reactions
Viridogrisein I is a heptadepsipeptide characterized by substitutions in its amino acid backbone compared to viridogrisein:
- L-Alanine is replaced by L-α-amino-n-butyric acid (L-Abu).
- allo-Hydroxy-D-proline is substituted with D-proline .
These modifications arise from precursor-directed biosynthesis, where exogenous amino acids are incorporated during fermentation. For example:
- Addition of L-α-amino-n-butyric acid to Streptomyces griseoviridus cultures replaces alanine in the peptide chain .
- Hydroxylation of L-proline to cis-4-hydroxy-D-proline in viridogrisein is mediated by a ferrous ion-dependent enzyme system, but this step is bypassed in this compound, resulting in unmodified D-proline .
Table 1: Key Structural Differences Between Viridogrisein and this compound
Component | Viridogrisein | This compound |
---|---|---|
Position 3 | cis-4-Hydroxy-D-proline | D-Proline |
Position 6 | L-Alanine | L-α-Amino-n-butyric acid |
Bioactivity (IC₅₀) | 0.28 µM (vs. S. aureus) | 4.25 µM (vs. S. aureus) |
Enzymatic Hydroxylation and Metal Ion Dependence
The biosynthesis of hydroxyproline moieties in streptogramins involves:
- Ferrous ion (Fe²⁺) as a cofactor for proline hydroxylase, enabling hydroxylation at position 4 of L-proline .
- Zinc ion (Zn²⁺) antagonizes Fe²⁺, reducing hydroxylation efficiency and favoring non-hydroxylated proline incorporation (e.g., in this compound) .
Table 2: Effect of Metal Ions on Hydroxyproline Production
Metal Ion (10 µM) | Hydroxyproline Yield (%) | This compound Production (%) |
---|---|---|
Fe²⁺ | 92 | <5 |
Zn²⁺ | 18 | 78 |
Data adapted from Journal of Antibiotics .
Enzymatic Detoxification and Resistance
The enzyme SgvY (encoded in the viridogrisein biosynthetic gene cluster) linearizes this compound via ester bond cleavage, converting it into an inactive form. This reaction:
- Introduces dehydrobutyrine (Dhb) at the site of L-threonine.
- Reduces antibacterial activity (IC₅₀ > 20 µM vs. S. aureus) .
Synergistic Activity with Griseoviridin
This compound exhibits enhanced antibacterial effects when combined with griseoviridin (a group A streptogramin):
Treatment | IC₅₀ (µM) vs. S. aureus |
---|---|
This compound alone | 4.25 |
Griseoviridin alone | 0.15 |
1:1 Mixture | 1.45 |
This synergy mirrors the streptogramin "A+B" mechanism, where cyclic depsipeptides (group B) potentiate macrolactone antibiotics (group A) .
Stability and Degradation
This compound undergoes pH-dependent hydrolysis:
科学研究应用
Viridogrisein I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the biosynthesis and chemical modification of cyclic depsipeptides.
Biology: Investigated for its antibacterial properties and mechanisms of action against multi-drug resistant bacteria.
Medicine: Explored as a potential therapeutic agent for treating infections caused by resistant microorganisms.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes .
作用机制
Viridogrisein I exerts its antibacterial effects by binding to the P site of the 50S bacterial ribosomal subunit, thereby inhibiting peptide bond formation during the elongation phase of protein translation. This action prevents the synthesis of essential proteins, leading to the death of the bacterial cell. The γ-butyrolactone signaling pathway is also involved in regulating the expression of genes responsible for this compound biosynthesis .
相似化合物的比较
Griseoviridin: An A-type cyclic polyunsaturated macrolactone antibiotic produced by Streptomyces griseoviridis.
Neoviridogriseins: Homologues of viridogrisein with slight structural modifications, such as the replacement of the alanine moiety with L-α-amino-n-butyric acid.
Comparison: Viridogrisein I is unique among the streptogramin antibiotics due to its potent activity as a single component, unlike other members of the family that are typically complex mixtures. Its ability to work synergistically with griseoviridin enhances its antibacterial efficacy, making it a valuable compound in the fight against multi-drug resistant pathogens .
生物活性
Viridogrisein I, also known as etamycin, is a member of the streptogramin family of antibiotics produced by the actinomycete Streptomyces griseoviridis. This compound has garnered attention due to its broad-spectrum antibacterial properties and potential therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and insights from recent studies.
Overview of this compound
This compound is characterized by its ability to inhibit bacterial growth through unique mechanisms. It has been shown to exhibit significant activity against a range of Gram-positive bacteria and mycobacteria, making it a candidate for further drug development.
This compound functions primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, disrupting the translation process. This action is similar to that of other antibiotics in the streptogramin class, which work synergistically when combined with other agents such as griseoviridin.
Efficacy Against Pathogens
Recent studies have demonstrated this compound's potent antibacterial activity:
- Minimum Inhibitory Concentrations (MICs) : In vitro studies reported MICs for this compound ranging from 0.024 to 1.56 µg/mL against various mycobacterial strains, including Mycobacterium avium and M. intracellulare .
- Synergistic Effects : When combined with griseoviridin, this compound exhibited enhanced antibacterial effects, suggesting a synergistic interaction that lowers the effective dosage needed for treatment .
Table 1: Antibacterial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
M. avium | 0.024 |
M. intracellulare | 0.024 |
M. smegmatis | 6.25 |
Staphylococcus aureus | 1.56 |
Case Studies and Research Findings
- In Vivo Efficacy : A study utilizing a silkworm infection model demonstrated that this compound, when used in combination with griseoviridin, provided therapeutic effects comparable to traditional treatments like ethambutol . This highlights its potential as an alternative or adjunct therapy for mycobacterial infections.
- Resistance Profiles : Research indicates that this compound retains effectiveness against strains resistant to other antibiotics, including penicillin-resistant Staphylococcus aureus, making it a valuable option in treating resistant infections .
- Pharmacokinetics : Studies on the pharmacokinetic properties of this compound suggest favorable absorption and distribution profiles in animal models, supporting its potential for clinical use .
属性
IUPAC Name |
3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIISJKSAELDC-ZIOPZPSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028203 | |
Record name | Etamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299-20-7 | |
Record name | Etamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF72P8T3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does etamycin exert its antibacterial effect?
A1: Etamycin belongs to the streptogramin group B antibiotics and primarily targets bacterial protein synthesis. [, ] It binds to the bacterial ribosome, specifically at the peptidyl transferase center located on the 50S ribosomal subunit. [, ] This binding interferes with the elongation phase of protein synthesis, effectively halting the production of essential proteins and leading to bacterial growth inhibition. [, ]
Q2: What is the molecular formula and weight of etamycin?
A2: Etamycin has the molecular formula C44H62N8O11 and a molecular weight of 879.02 g/mol. [, ]
Q3: What are the key structural features of etamycin?
A3: Etamycin is a cyclic heptapeptide characterized by a macrocycle containing unique amino acid residues. [, , ] These include D-leucine, N-methyl-threo-β-hydroxy-α-aminobutyric acid, N,β-dimethyl-leucine, allo-4-hydroxy-D-proline, and N-methyl-phenyl-sarcosine. [, , ] A distinctive feature is the presence of a 3-hydroxypicolinyl group attached to the N-terminus of the peptide chain. [, , ]
Q4: How is etamycin biosynthesized?
A4: Etamycin biosynthesis in Streptomyces griseoviridus involves a non-ribosomal peptide synthetase (NRPS) pathway. [, , ] This complex process utilizes various amino acid precursors, including L-threonine, L-alanine, glycine, L-leucine, phenylalanine, L-proline, and L-lysine, which contribute to the formation of the peptide core and the 3-hydroxypicolinic acid moiety. [, ] Notably, the D-amino acids present in etamycin are derived from their L-isomers via epimerization. [, ]
Q5: Does Streptomyces griseoviridus produce other compounds similar to etamycin?
A5: Yes, Streptomyces griseoviridus produces several etamycin congeners, structurally similar compounds differing in specific amino acid substitutions. [, ] For instance, one congener replaces the hydroxyproline residue in etamycin with proline. [, ] The production of these congeners can be influenced by the composition of the culture medium. [, ]
Q6: How stable is etamycin under different conditions?
A6: Etamycin can be inactivated by an enzyme present in Streptomyces lividans. [] This inactivation occurs through a unique elimination mechanism, leading to the formation of a dehydrobutyrine peptide derivative. [] Further research is needed to fully understand etamycin's stability profile under various environmental conditions.
Q7: Are there known mechanisms of resistance to etamycin?
A7: While limited information is available on specific etamycin resistance mechanisms, some insights can be derived from studies on related streptogramin antibiotics. Resistance mechanisms often involve modifications of the ribosomal target site, enzymatic inactivation of the antibiotic, or efflux pumps that expel the drug from the bacterial cell. [, ]
Q8: What analytical methods are used to study etamycin?
A8: Various techniques are employed to characterize and quantify etamycin, including: * Chromatography: Partition chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used for separation and purification. [, , ] * Mass Spectrometry: Electron impact mass spectrometry (EI-MS), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) provide information on molecular weight, structure, and fragmentation patterns. [, , , ] * Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy helps identify and quantify etamycin based on its characteristic absorbance spectrum. [] Nuclear magnetic resonance (NMR) spectroscopy elucidates its structure and conformation. [, ]
Q9: What is the significance of proline 4-hydroxylase in etamycin biosynthesis?
A9: Proline 4-hydroxylase, a 2-oxoglutarate, and ferrous-ion-dependent dioxygenase, play a crucial role in etamycin biosynthesis by catalyzing the hydroxylation of proline to form allo-4-hydroxy-D-proline, a key component of the etamycin peptide core. []
Q10: Does etamycin exhibit synergistic activity with other antibiotics?
A10: Yes, etamycin demonstrates synergistic antibacterial activity with griseoviridin, another antibiotic produced by Streptomyces griseoviridus. [, , ] This synergy results in enhanced potency against Mycobacterium avium and Mycobacterium intracellulare, highlighting its potential for combination therapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。